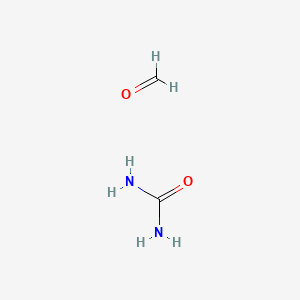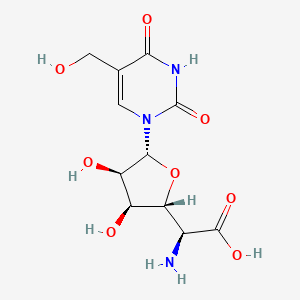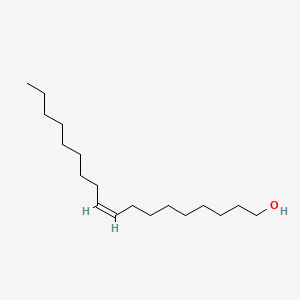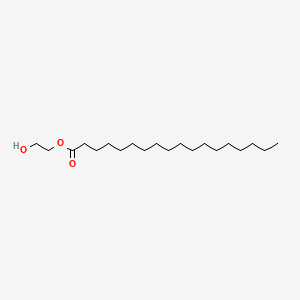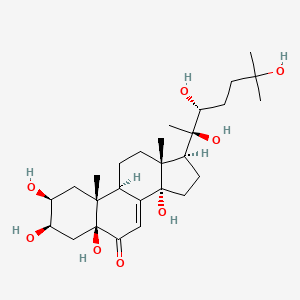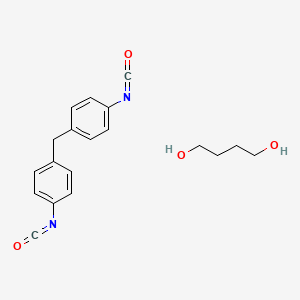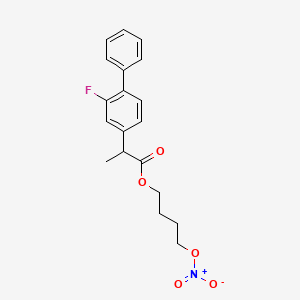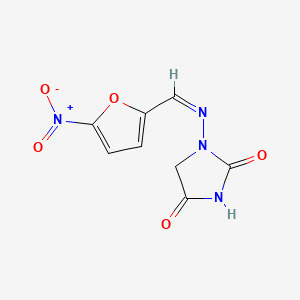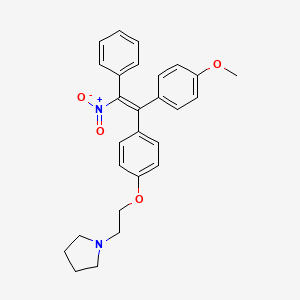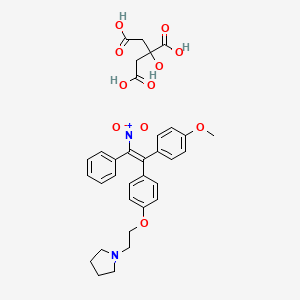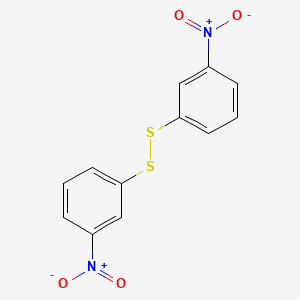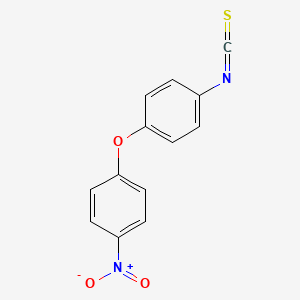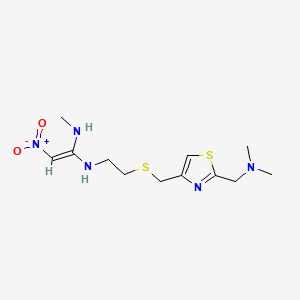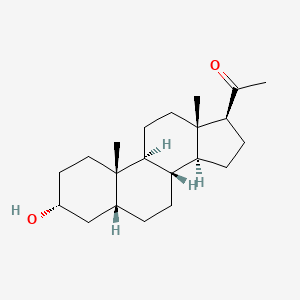
Pregnanolone
Descripción general
Descripción
Pregnanolone, also known as Eltanolone, is an endogenous inhibitory neurosteroid produced in the body from progesterone . It is closely related to allopregnanolone and has similar properties . Pregnanolone is a positive allosteric modulator of the GABA A receptor, as well as a negative allosteric modulator of the glycine receptor . It has sedative, anxiolytic, anesthetic, and anticonvulsant effects .
Synthesis Analysis
Pregnanolone is synthesized from progesterone via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone occurring as a metabolic intermediate . It is produced from cholesterol through the action of CYP11A1 (cytochrome P450scc), which is present in many brain regions .Molecular Structure Analysis
Pregnanolone, also known as 3α,5β-tetrahydroprogesterone (3α,5β-THP) or as 5β-pregnan-3α-ol-20-one, is a naturally occurring pregnane steroid and a derivative of progesterone .Chemical Reactions Analysis
Pregnanolone is a neurosteroid that promotes microtubule polymerization . It can be further metabolized into other steroids . A synthetic pregnenolone analog was found to increase microtubule polymerization .Physical And Chemical Properties Analysis
Pregnanolone is lipophilic, meaning it easily crosses cell membranes, including the blood-brain barrier . This unique property allows it to exert influence directly within the brain, impacting neurological functions .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
- Application Summary: Pregnenolone derivatives have been synthesized and evaluated for their potential in treating Alzheimer’s disease. They inhibit amyloid β1–42 peptide aggregation, acetylcholinesterase, and carbonic anhydrase-II .
- Methods of Application: The compounds were synthesized and their potential was evaluated against inhibition of eeAChE/eqBChE, hCA-II, and self-mediated Aβ 1–42 peptide aggregation .
- Results: The synthesized derivatives 23, and 25–27 exhibited concomitant inhibition of all the tested macromolecular targets. All the active compounds were found to be BBB penetrants in the PAMPA assay .
Production of Pregnenolone and Progesterone
- Application Summary: Pregnenolone and progesterone are produced from natural sterols using a recombinant strain of Mycolicibacterium smegmatis mc2 155 expressing the mammalian steroidogenesis system .
- Methods of Application: The recombinant strain transformed cholesterol and phytosterol to form progesterone among the metabolites .
- Results: Under optimized conditions, the recombinant strain produced 85.2±4.7 mol % 3-methoxymethyl-pregnenolone within 48 h .
Cognitive Function and Memory Improvement
- Application Summary: Pregnenolone has demonstrated the ability to improve cognitive function and memory .
- Methods of Application: It plays a role in the modulation of neurotransmitter systems, including GABA and NMDA receptors, which are crucial for cognitive functions and mood regulation .
- Results: Research suggests that pregnenolone can enhance memory and protect neural functioning .
Limiting Effects of Cannabis
- Application Summary: Pregnenolone has been found to limit the effects of cannabis .
- Methods of Application: Inhibition of pregnenolone synthesis in mice increased THC-induced hypolocomotion, hypothermia, catalepsy, and analgesia .
- Results: Conversely, pregnenolone administration blocked the increase in food intake induced by THC in rats as well as THC-induced memory impairments in mice .
TRP Channel Ligand
- Application Summary: Pregnenolone sulfate, a derivative of pregnenolone, has been found to act as a ligand for TRP (Transient Receptor Potential) channels .
- Methods of Application: The study focused on the molecular aspects of the neurosteroid, pregnenolone sulfate, its metabolism, concentrations in serum and tissues .
- Results: Pregnenolone sulfate has been functionally “upgraded” from modulator of ion channels to an activating ion channel ligand .
Steroid Hormone Production
- Application Summary: Pregnenolone is used in the production of steroid hormones .
- Methods of Application: A recombinant strain of Mycolicibacterium smegmatis was created that expresses the steroidogenesis system of the bovine adrenal cortex. The recombinant strain transformed cholesterol and phytosterol to form progesterone among the metabolites .
- Results: Under optimized conditions, the recombinant strain produced 85.2±4.7 mol % 3-methoxymethyl-pregnenolone within 48 h .
TRP Channel Ligand
- Application Summary: Pregnenolone sulfate, a derivative of pregnenolone, has been found to act as a ligand for TRP (Transient Receptor Potential) channels .
- Methods of Application: The study focused on the molecular aspects of the neurosteroid, pregnenolone sulfate, its metabolism, concentrations in serum and tissues .
- Results: Pregnenolone sulfate has been functionally “upgraded” from modulator of ion channels to an activating ion channel ligand .
Schizophrenia Treatment
- Application Summary: Pregnenolone may be a promising therapeutic in schizophrenia. Pregnenolone is neuroprotective and enhances learning and memory, myelination, and microtubule polymerization .
- Methods of Application: A randomized controlled trial was conducted with 120 participants. They were given either pregnenolone or a placebo for 8 weeks .
- Results: Pregnenolone improved functional capacity in participants with schizophrenia, but did not improve cognitive symptoms over an 8-week treatment period .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-YZRLXODZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046342 | |
| Record name | Eltanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pregnanolone | |
CAS RN |
128-20-1 | |
| Record name | Pregnanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pregnanolone II | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eltanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5β-Pregnan-3α-ol-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELTANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXO86P3XXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

